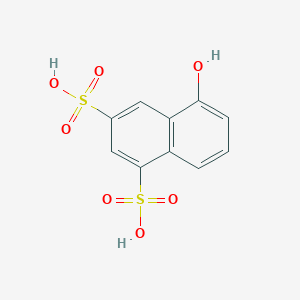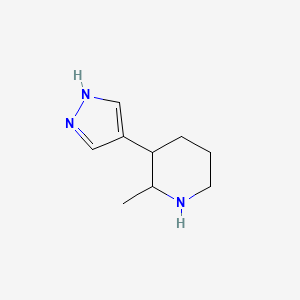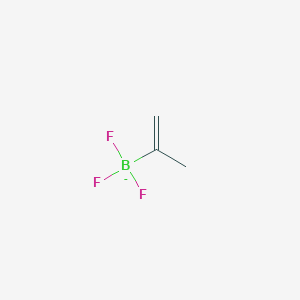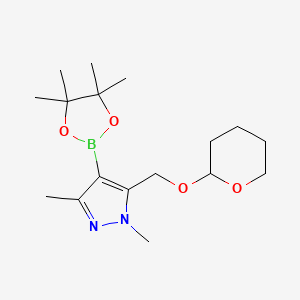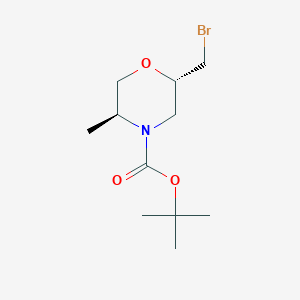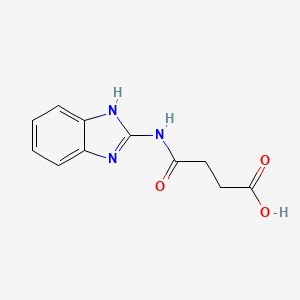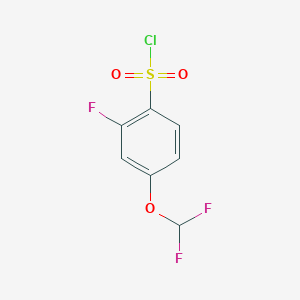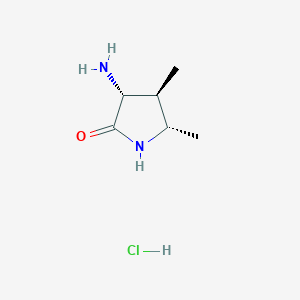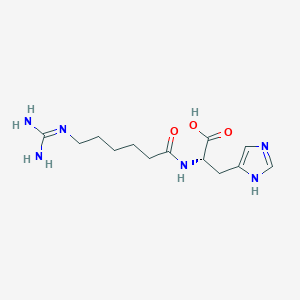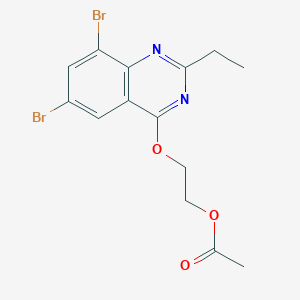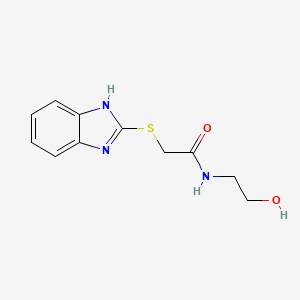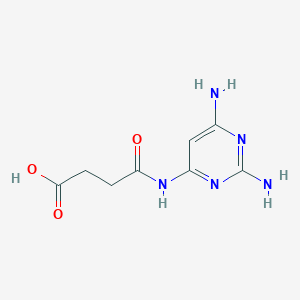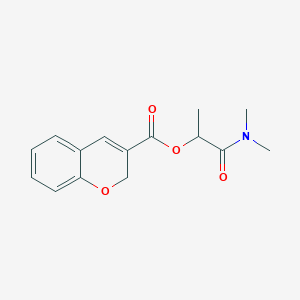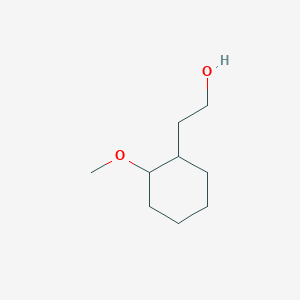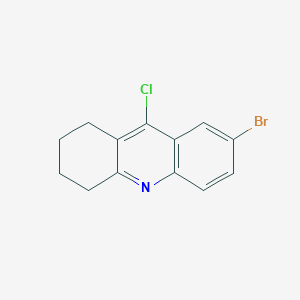
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and pharmacological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antimalarial properties
Métodos De Preparación
The synthesis of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material: The synthesis begins with acridine hydrazide, which is prepared through the interaction between cyclohexanone and anthranilic acid.
Chlorination: The product is then chlorinated to introduce the chlorine atom at the 9th position.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the 7th position.
Análisis De Reacciones Químicas
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Intercalation: Due to its planar structure, it can intercalate into DNA, affecting biological processes.
Common reagents used in these reactions include hydrazine hydrate for substitution and various oxidizing and reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription . The compound may also interact with enzymes involved in DNA repair and synthesis, further influencing cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine include other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other acridine derivatives .
Propiedades
Número CAS |
53618-67-0 |
|---|---|
Fórmula molecular |
C13H11BrClN |
Peso molecular |
296.59 g/mol |
Nombre IUPAC |
7-bromo-9-chloro-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C13H11BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 |
Clave InChI |
FWXKWFZGTZTXME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


